molecular formula C6H6INO B12944417 3-Amino-5-iodophenol

3-Amino-5-iodophenol

Katalognummer: B12944417
Molekulargewicht: 235.02 g/mol
InChI-Schlüssel: MOJYWQKYSWDYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the 5th position with an iodine atom and at the 3rd position with an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-5-iodophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-nitro-5-iodophenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts to facilitate the reduction process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-iodophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodine atom can be reduced to form 3-amino-5-hydroxyphenol.

    Substitution: The iodine atom can be substituted by other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products:

    Oxidation: 3-Nitro-5-iodophenol or 3-Nitroso-5-iodophenol.

    Reduction: 3-Amino-5-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Amino-5-iodophenol exerts its effects depends on its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-4-iodophenol
  • 3-Amino-2-iodophenol
  • 4-Amino-5-iodophenol

Comparison: 3-Amino-5-iodophenol is unique due to the specific positioning of the amino and iodine groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions, while the position of the amino group can influence its hydrogen bonding capabilities.

Eigenschaften

Molekularformel

C6H6INO

Molekulargewicht

235.02 g/mol

IUPAC-Name

3-amino-5-iodophenol

InChI

InChI=1S/C6H6INO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2

InChI-Schlüssel

MOJYWQKYSWDYHR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1O)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.